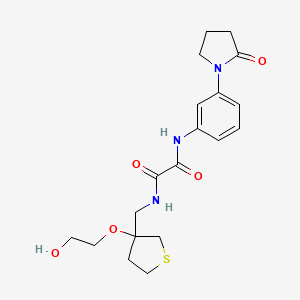![molecular formula C10H15BrF2N2O B2858753 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole CAS No. 1856028-48-2](/img/structure/B2858753.png)
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. This compound has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole involves the inhibition of specific enzymes and receptors. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of certain kinases that play a role in cancer cell growth and proliferation. Additionally, the compound has been found to modulate the activity of GABA receptors, which are involved in neurological disorders.
Biochemical and Physiological Effects:
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. The compound has also been found to inhibit cancer cell growth and induce apoptosis. Additionally, it has been found to modulate GABA receptor activity, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole in lab experiments is its specificity for certain enzymes and receptors. This allows for targeted inhibition and modulation of specific pathways. However, one limitation is that the compound may have off-target effects, which could lead to unintended consequences.
Future Directions
There are several future directions for research on 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to understand the compound's mechanism of action and potential off-target effects. Finally, research could be done to develop derivatives of the compound with improved pharmacological properties.
In conclusion, 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has shown promising results in scientific research for its potential therapeutic applications. Its specificity for certain enzymes and receptors makes it a valuable tool for targeted inhibition and modulation of specific pathways. However, further research is needed to fully understand its mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2,2-difluoroethanol in the presence of a base. The resulting product is then treated with isobutyl bromide to obtain the final compound. This synthesis method has been optimized to obtain high yields of the product.
Scientific Research Applications
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of inflammation, cancer, and neurological disorders. The compound has been found to inhibit the activity of certain enzymes and receptors that play a role in these diseases.
properties
IUPAC Name |
4-bromo-3-(2,2-difluoroethoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-7(2)3-15-4-8(11)9(14-15)5-16-6-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXYRNNOPBJOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2858670.png)
![2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858671.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid](/img/structure/B2858674.png)
![4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2858676.png)

![Tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2858681.png)
![2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2858682.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2858686.png)
![N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2858688.png)


![N-benzyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2858693.png)